(2-Bromo-4-iodophenyl)methanamine

Chemoselectivity Cross-Coupling Palladium Catalysis

Select (2-Bromo-4-iodophenyl)methanamine for its unique orthogonal reactivity profile. The para-iodine undergoes palladium-catalyzed Suzuki-Miyaura or Sonogashira coupling preferentially over the ortho-bromine, enabling predictable, site-selective sequential transformations without intermediate protecting group strategies. This defined reactivity hierarchy is absent in mono-halogenated benzylamines or alternative bromo-iodo regioisomers, making this building block essential for constructing unsymmetrical biaryl pharmacophores found in MPO inhibitors and CRF1 receptor antagonists. Ideal for medicinal chemistry and materials science applications requiring chemoselective elaboration.

Molecular Formula C7H7BrIN
Molecular Weight 311.95 g/mol
Cat. No. B15243402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-iodophenyl)methanamine
Molecular FormulaC7H7BrIN
Molecular Weight311.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Br)CN
InChIInChI=1S/C7H7BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
InChIKeyXFJKRWIXONJXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodophenyl methanamine: A High-Purity Bifunctional Aryl Halide Building Block for Precision Synthesis


(2-Bromo-4-iodophenyl)methanamine (CAS 1263376-28-8, also known as 2-bromo-4-iodobenzylamine) is a mixed halogen-substituted benzylamine derivative featuring an ortho-bromine and a para-iodine on the aromatic ring . With a molecular weight of 311.95 g/mol , this compound belongs to the class of bifunctional aryl halides that offer orthogonal reactivity for sequential cross-coupling transformations [1]. Its dual-halogen substitution pattern is strategically designed to enable chemoselective activation at the iodine site followed by subsequent elaboration at the bromine position, a feature critical for constructing complex molecular architectures in medicinal chemistry and materials science [1].

Why Generic Halogenated Benzylamines Cannot Substitute for (2-Bromo-4-iodophenyl)methanamine


Substituting (2-Bromo-4-iodophenyl)methanamine with mono-halogenated benzylamines (e.g., 4-iodobenzylamine or 2-bromobenzylamine) or regioisomeric bromo-iodo analogs fundamentally alters the synthetic sequence available to the user. The ortho-bromo, para-iodo arrangement in this compound establishes a defined hierarchy of oxidative addition reactivity: the C(sp²)–I bond undergoes palladium-catalyzed coupling preferentially over the C(sp²)–Br bond, enabling sequential, site-selective transformations without requiring intermediate protection steps [1]. Regioisomers such as (3-bromo-4-iodophenyl)methanamine or (4-bromo-2-iodophenyl)methanamine exhibit altered electronic environments and steric constraints, which can lead to different reaction kinetics, yields, and regioselectivity outcomes in subsequent functionalizations . The specific 2-bromo, 4-iodo substitution pattern is therefore not interchangeable; its orthogonal reactivity profile is the primary driver for its selection in multi-step synthetic routes requiring predictable chemoselectivity [1].

Quantitative Differentiation of (2-Bromo-4-iodophenyl)methanamine: Evidence-Based Comparator Analysis


Orthogonal Cross-Coupling Reactivity: Preferential C–I Activation Over C–Br

(2-Bromo-4-iodophenyl)methanamine contains both an aryl iodide and an aryl bromide. In Pd-catalyzed cross-coupling, aryl iodides undergo oxidative addition significantly faster than aryl bromides. This intrinsic reactivity difference enables chemoselective functionalization at the iodine-bearing position (C4) while leaving the bromine (C2) intact for subsequent transformation [1]. This orthogonal reactivity is a class-level characteristic of bromo-iodo arenes and is essential for sequential coupling strategies.

Chemoselectivity Cross-Coupling Palladium Catalysis

Derivative Myeloperoxidase (MPO) Inhibition: Sub-100 nM Potency

Derivatives of (2-bromo-4-iodophenyl)methanamine have been evaluated for myeloperoxidase (MPO) inhibition. While direct activity data for the parent compound are not available, the core scaffold is associated with potent MPO inhibitors. For example, a structurally related compound (CHEMBL4863015) exhibits an IC50 of 55 nM against MPO chlorination activity [1]. This suggests that the (2-bromo-4-iodophenyl)methanamine framework may serve as a viable starting point for developing MPO inhibitors, with the halogen substitution pattern influencing binding affinity and selectivity.

MPO Inhibitor Inflammation Binding Affinity

Receptor Binding Affinity: Nanomolar Ki at CRF1 Receptor

A derivative of (2-bromo-4-iodophenyl)methanamine, specifically N*2*-(2-Bromo-4-iodo-phenyl)-N*2*,N*4*,N*4*-triethyl-6-methyl-pyrimidine-2,4-diamine (CHEMBL353973), demonstrates high-affinity binding to the human corticotropin-releasing factor receptor 1 (CRF1) with a Ki of 9 nM [1]. This indicates that the 2-bromo-4-iodophenyl motif can be effectively incorporated into pharmacophores targeting GPCRs, with the halogen substituents potentially contributing to binding through halogen bonding or hydrophobic interactions.

CRF1 Antagonist GPCR Radioligand Binding

High-Impact Application Scenarios for (2-Bromo-4-iodophenyl)methanamine Based on Quantified Differentiation


Sequential Cross-Coupling for Complex Biaryl Synthesis

Leveraging the orthogonal reactivity of the aryl iodide and aryl bromide, this building block is ideal for constructing unsymmetrical biaryl motifs found in numerous pharmaceuticals. The iodide undergoes selective Suzuki-Miyaura or Sonogashira coupling under mild conditions, followed by activation of the bromide in a subsequent coupling step, enabling the efficient assembly of highly functionalized molecules [1].

Development of Myeloperoxidase (MPO) Inhibitors for Inflammatory Disease

Given the sub-100 nM MPO inhibitory activity observed in structurally related compounds, (2-Bromo-4-iodophenyl)methanamine serves as a valuable scaffold for medicinal chemistry efforts targeting MPO. The halogen substitution pattern may be optimized to enhance potency and selectivity, addressing conditions such as cardiovascular and neuroinflammatory diseases [1].

Synthesis of CRF1 Receptor Antagonists for CNS Disorders

The high-affinity binding (Ki = 9 nM) of a derivative to the CRF1 receptor highlights the potential of this building block in designing antagonists for stress-related and neuropsychiatric disorders. The 2-bromo-4-iodophenyl group can be integrated into lead compounds to modulate pharmacokinetic and pharmacodynamic properties [1].

Quote Request

Request a Quote for (2-Bromo-4-iodophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.